molecular formula C10H11F2NO2 B8097250 2,4-Difluoro-L-homophenylalanine

2,4-Difluoro-L-homophenylalanine

Cat. No.: B8097250
M. Wt: 215.20 g/mol
InChI Key: RXTYJIYAYABQKD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-L-homophenylalanine is a fluorinated amino acid with the molecular formula C10H11F2NO2. It is a derivative of L-homophenylalanine, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 4 positions.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-L-homophenylalanine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2,4-Difluoro-L-homophenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-L-homophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and stability. The fluorine atoms can form strong hydrogen bonds and alter the compound’s interaction with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

  • 2-Fluoro-L-homophenylalanine
  • 4-Fluoro-L-homophenylalanine
  • 2,4-Difluoro-D-homophenylalanine

Comparison: 2,4-Difluoro-L-homophenylalanine is unique due to the presence of two fluorine atoms, which can significantly enhance its stability and reactivity compared to mono-fluorinated analogs. This dual fluorination can also improve the compound’s binding affinity to biological targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

(2S)-2-amino-4-(2,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTYJIYAYABQKD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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